![molecular formula C15H14N4OS B5727369 N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea](/img/structure/B5727369.png)
N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a thiourea derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of specific genes involved in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea in lab experiments is its potential therapeutic properties. However, one limitation is that the compound may have low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the study of N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. In vivo studies to evaluate the efficacy and safety of the compound in animal models.
3. Studies to optimize the synthesis of the compound to improve its solubility and bioavailability.
4. Evaluation of the potential of the compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
5. Studies to investigate the potential of the compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has shown promising results in various studies related to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-furylmethylamine. The final product is obtained by the reaction of the intermediate with ammonium thiocyanate.
Scientific Research Applications
N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been extensively studied for its potential therapeutic properties. In vitro studies have shown that this compound has anticancer, anti-inflammatory, and antiviral properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c21-15(16-10-12-7-4-8-20-12)17-14-9-13(18-19-14)11-5-2-1-3-6-11/h1-9H,10H2,(H3,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYWWWOJKUKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC(=S)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-furylmethyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.